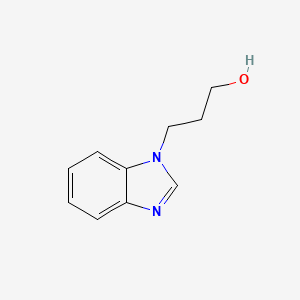

3-(1H-Benzimidazol-1-yl)propan-1-ol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(benzimidazol-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-2,4-5,8,13H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUSVJQHGDUXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510740 | |

| Record name | 3-(1H-Benzimidazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53953-47-2 | |

| Record name | 3-(1H-Benzimidazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-(1H-Benzimidazol-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This technical guide focuses on the chemical properties of a specific derivative, 3-(1H-Benzimidazol-1-yl)propan-1-ol. While this compound is commercially available, detailed experimental data in peer-reviewed literature is sparse. This document consolidates available information and provides predicted properties based on the well-established chemistry of the benzimidazole scaffold. It also outlines a general experimental protocol for its synthesis and characterization, and a workflow for the biological evaluation of novel benzimidazole derivatives.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other properties such as melting point, boiling point, and solubility are predicted or based on data from structurally similar compounds due to the limited availability of specific experimental data for this molecule.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 1H-Benzimidazole-1-propanol | [3] |

| CAS Number | 53953-47-2 | [4][5] |

| Molecular Formula | C₁₀H₁₂N₂O | [4][5] |

| Molecular Weight | 176.22 g/mol | [4][5] |

| Melting Point | Not available (Predicted: Solid at room temp.) | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | |

| Appearance | Not available (Predicted: White to off-white solid) |

Synthesis and Characterization

Synthetic Protocol: N-Alkylation of Benzimidazole

A common and effective method for the synthesis of N-substituted benzimidazoles is the N-alkylation of the benzimidazole ring. The following is a generalized experimental protocol for the synthesis of this compound.

Reaction Scheme:

Materials:

-

Benzimidazole

-

3-Chloropropan-1-ol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzimidazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole nitrogen.

-

Add 3-chloropropan-1-ol (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring (in the range of δ 7.2-8.2 ppm), a singlet for the C2-H of the imidazole ring (around δ 8.0 ppm), and signals for the propyl chain protons, including a triplet for the methylene group attached to the nitrogen, a multiplet for the central methylene group, and a triplet for the methylene group attached to the hydroxyl group. A broad singlet for the hydroxyl proton would also be expected. |

| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole ring (typically in the range of δ 110-145 ppm) and three distinct signals for the propyl chain carbons. |

| IR (Infrared) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, C-H stretching bands for the aromatic and aliphatic protons, and characteristic C=N and C=C stretching vibrations of the benzimidazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176.22). |

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the benzimidazole scaffold is a well-known pharmacophore with a broad range of therapeutic applications.[1][2] Derivatives have been reported to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The mechanism of action often involves the interaction of the benzimidazole moiety with key biological targets such as enzymes and receptors.

General Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a novel benzimidazole derivative like this compound for potential antimicrobial activity.

Caption: General workflow for the synthesis, antimicrobial screening, and mechanism of action studies of a novel benzimidazole compound.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery. This guide provides a summary of its known chemical properties and outlines standard methodologies for its synthesis and characterization based on the established chemistry of related compounds. The lack of extensive, publicly available experimental data for this specific molecule highlights an opportunity for further research to fully elucidate its physicochemical properties and explore its potential biological activities. Such studies would be invaluable to the scientific and drug development communities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DK153477B - METHOD OF ANALOGUE FOR THE PREPARATION OF 1-SUBSTITUTED 4- (DIARYLMETHYL) PIPERAZINE OR 1-SUBSTITUTED 4- (DIARYLMETHOXY) PIPERIDE INGREDIENTS OR PHARMACEUTICAL ACCEPTABLE ACID ADDITIONABLE ACID ADDITIONAL ADDITION - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(1H-Benzimidazol-1-yl)propan-1-ol

CAS Number: 2403-66-9

This technical guide provides a comprehensive overview of 3-(1H-Benzimidazol-1-yl)propan-1-ol, a heterocyclic organic compound featuring a benzimidazole core linked to a propanol side chain.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a plausible synthesis protocol, and an exploration of the biological activities and associated signaling pathways characteristic of the broader class of 2-substituted benzimidazole derivatives.

While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related benzimidazole compounds to provide a thorough and practical resource.

Physicochemical Properties

Quantitative data for this compound and a closely related isomer, 2-methyl-1H-benzimidazole, are summarized in the table below for comparative analysis.

| Property | Value for 3-(1H-Benzimidazol-2-yl)propan-1-ol | Value for 2-Methyl-1H-benzimidazole | Reference |

| CAS Number | 2403-66-9 | 615-15-6 | [2][3] |

| Molecular Formula | C₁₀H₁₂N₂O | C₈H₈N₂ | [2][3] |

| Molecular Weight | 176.22 g/mol | 132.16 g/mol | [2][3] |

| Appearance | White to Brown powder to crystal | Solid | [4] |

| Melting Point | 159-161 °C | 176-178 °C | [5] |

| XLogP3 | 1.2 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 2 | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [2] |

| Rotatable Bond Count | 3 | 0 | [2] |

Experimental Protocols: Synthesis of this compound

A general and plausible method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a carboxylic acid. The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar compounds.

Reaction Scheme:

o-phenylenediamine + 4-hydroxybutanoic acid → 3-(1H-benzimidazol-2-yl)propan-1-ol

Materials:

-

o-phenylenediamine

-

4-hydroxybutanoic acid

-

4N Hydrochloric acid

-

Ammonium hydroxide

-

Ethanol

-

Activated charcoal

Procedure:

-

A mixture of o-phenylenediamine (0.1 mol) and 4-hydroxybutanoic acid (0.1 mol) is prepared.

-

4N Hydrochloric acid is added to the mixture, and it is gently heated under reflux for a period of 4-5 hours.

-

The reaction mixture is then cooled to room temperature.

-

The cooled mixture is neutralized by the dropwise addition of ammonium hydroxide, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed with cold water, and then dried.

-

The crude product is recrystallized from ethanol after treatment with activated charcoal to yield purified 3-(1H-benzimidazol-2-yl)propan-1-ol.

Expected Outcome:

The final product is expected to be a white to brown crystalline solid. The purity can be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).

Biological Activities of 2-Substituted Benzimidazole Derivatives

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[6] The biological activities of 2-substituted benzimidazoles are diverse and have been the subject of extensive research.[6][7][8][9] A summary of these activities is presented below. It is important to note that these are general activities of the benzimidazole class, and specific testing would be required to confirm the activity of this compound.

| Biological Activity | Description | References |

| Antimicrobial | Includes antibacterial and antifungal properties against various strains. | [6][10] |

| Antiviral | Activity against a range of viruses has been reported. | [6] |

| Anti-inflammatory | Demonstrated in various models of inflammation. | [6][7] |

| Analgesic | Pain-relieving effects have been observed in several studies. | [6] |

| Anticancer | Cytotoxic effects against various cancer cell lines. | [7] |

| Antihistaminic | Blocking of histamine receptors. | [7] |

| Anthelmintic | Effective against parasitic worms. | |

| Antiulcer | Used in the treatment of peptic ulcers. | [6] |

Signaling Pathways Modulated by Benzimidazole Derivatives

Benzimidazole derivatives have been shown to modulate various signaling pathways, contributing to their diverse biological effects. Two such pathways are the Nucleotide-binding Oligomerization Domain 2 (NOD2) and Protease-Activated Receptor 1 (PAR1) signaling pathways.

NOD2 Signaling Pathway

The NOD2 signaling pathway is a crucial component of the innate immune system, responsible for recognizing bacterial peptidoglycan fragments and initiating an inflammatory response.[11][12] Some benzimidazole derivatives have been identified as inhibitors of this pathway.

Caption: NOD2 signaling pathway and its inhibition by benzimidazole derivatives.

PAR1 Signaling Pathway

PAR1 is a G protein-coupled receptor that plays a role in various physiological processes, including thrombosis, inflammation, and cancer progression.[13][14] Its activation by proteases like thrombin triggers intracellular signaling cascades.

Caption: PAR1 signaling pathway initiated by thrombin activation.

Conclusion

This compound, identified by CAS number 2403-66-9, belongs to the versatile class of benzimidazole derivatives. While specific research on this particular compound is not extensively documented, the broader family of 2-substituted benzimidazoles demonstrates a remarkable range of biological activities, making them promising scaffolds for drug discovery. The provided synthesis protocol offers a viable route for its preparation, and the outlined signaling pathways provide a basis for understanding its potential mechanisms of action. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. 2403-66-9(3-(1H-1,3-benzodiazol-2-yl)propan-1-ol) | Kuujia.com [kuujia.com]

- 2. 2-Benzimidazolepropanol | C10H12N2O | CID 75470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Benzimidazole, 2-methyl- (CAS 615-15-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2403-66-9 2-(3-Hydroxypropyl)benzimidazole AKSci U933 [aksci.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. isca.me [isca.me]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activities and Chelating Properties of New Benzoyl Derivatives of 2-Substituted Benzimidazoles | Scilit [scilit.com]

- 11. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NOD2 - inflammatory signaling and NFkB activation | Antibody News: Novus Biologicals [novusbio.com]

- 13. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 3-(1H-Benzimidazol-1-yl)propan-1-ol, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a valued building block in organic synthesis, primarily due to the presence of the benzimidazole moiety, a privileged scaffold in drug discovery. The hydroxyl group offers a reactive handle for further functionalization, making this compound a versatile precursor for a wide range of derivatives with potential therapeutic applications. This guide will focus on the most common and efficient methods for its preparation.

Synthetic Pathways

The synthesis of this compound is most commonly achieved through the N-alkylation of benzimidazole. Two primary pathways have been identified and are detailed below.

Pathway A: Direct N-Alkylation with a 3-Halopropan-1-ol

This is the most direct and widely employed method. It involves the reaction of benzimidazole with a 3-halopropan-1-ol, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol, in the presence of a base. The base deprotonates the acidic N-H of the benzimidazole, forming a benzimidazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the halopropanol.

Pathway B: Two-Step Synthesis via a Ketone Intermediate

An alternative route involves a two-step process. First, benzimidazole is N-alkylated with a ketonic Mannich base to form a 1-(3-oxopropyl)benzimidazole. This intermediate is then reduced to the desired this compound using a suitable reducing agent, such as sodium borohydride.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Benzimidazole | C₇H₆N₂ | 118.14 | Starting Material |

| 3-Chloropropan-1-ol | C₃H₇ClO | 94.54 | Alkylating Agent |

| 3-Bromopropan-1-ol | C₃H₇BrO | 138.99 | Alkylating Agent |

| Trimethylene carbonate | C₄H₆O₃ | 102.09 | Alkylating Agent |

| 1-(3-Oxopropyl)benzimidazole | C₁₀H₁₀N₂O | 174.20 | Intermediate |

| This compound | C₁₀H₁₂N₂O | 176.22 | Final Product |

Table 2: Reaction Conditions and Yields

| Pathway | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| A | 3-Chloropropan-1-ol | Sodium Hydroxide | Acetonitrile | Reflux | 12 | ~75 |

| A | 3-Bromopropan-1-ol | Potassium Carbonate | DMF | 80 | 6 | High |

| A | Trimethylene carbonate | - | - | - | - | 85 |

| B (Step 2) | - | - | Methanol | Room Temp. | 12 | Excellent |

Experimental Protocols

Pathway A: Direct N-Alkylation with 3-Chloropropan-1-ol

Materials:

-

Benzimidazole

-

3-Chloropropan-1-ol

-

Sodium hydroxide (NaOH)

-

Acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzimidazole (1.0 eq) in acetonitrile, add powdered sodium hydroxide (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-chloropropan-1-ol (1.1 eq) dropwise to the reaction mixture.

-

Reflux the mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Pathway B: Two-Step Synthesis - Reduction of 1-(3-Oxopropyl)benzimidazole

This protocol details the second step of Pathway B.

Materials:

-

1-(3-Oxopropyl)benzimidazole

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

-

Dissolve 1-(3-oxopropyl)benzimidazole (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways.

Caption: Direct N-alkylation of benzimidazole.

Caption: Two-step synthesis via a ketone intermediate.

Caption: Experimental workflow for direct N-alkylation.

The Discovery and Enduring Legacy of Benzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines has made it a privileged scaffold in the development of a vast array of therapeutic agents. The journey of benzimidazole derivatives, from their initial synthesis in the late 19th century to their current status as key components in numerous FDA-approved drugs, is a testament to their remarkable chemical versatility and broad spectrum of biological activity. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this critical class of compounds.

A Journey Through Time: The History of Benzimidazole Derivatives

The story of benzimidazole begins in 1872, when Hoebrecker first reported the synthesis of 2,5-dimethyl-1H-benzo[d]imidazole.[1] This initial discovery, however, did not immediately unveil the immense therapeutic potential of this heterocyclic system. A pivotal moment in the history of benzimidazoles arrived with the elucidation of the structure of vitamin B12, which was found to contain a 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole moiety. This discovery sparked significant interest within the scientific community, leading to extensive research into the synthesis and biological evaluation of a multitude of benzimidazole derivatives.

Throughout the 20th century, researchers systematically explored the pharmacological activities of these compounds, leading to the discovery of potent anthelmintic, antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The development of iconic drugs such as thiabendazole, the first broad-spectrum benzimidazole anthelmintic, and omeprazole, a revolutionary proton pump inhibitor for the treatment of peptic ulcers, solidified the importance of the benzimidazole core in modern medicine. Today, the benzimidazole scaffold continues to be a focal point of drug discovery efforts, with ongoing research aimed at developing novel derivatives with enhanced efficacy and novel mechanisms of action.

Quantitative Bioactivity of Benzimidazole Derivatives

The broad-spectrum activity of benzimidazole derivatives is well-documented in the scientific literature. The following tables summarize key quantitative data, including half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, for a selection of prominent benzimidazole compounds across various therapeutic areas.

Table 1: Anticancer Activity of Benzimidazole Derivatives (IC50 Values in µM)

| Compound | Pancreatic Cancer (AsPC-1) | Pancreatic Cancer (BxPC-3) | Paraganglioma (PTJ64i) | Paraganglioma (PTJ86i) | Colorectal Cancer (HT-29) | Colorectal Cancer (SW480) |

| Flubendazole | 0.23 | 0.01 | 0.14 | 0.25 | 0.01 | 0.67 |

| Parbendazole | 0.58 | 0.03 | 0.04 | 0.17 | 0.01 | 0.57 |

| Oxibendazole | 1.45 | 1.07 | 1.79 | 3.29 | 0.01 | 0.96 |

| Mebendazole | 0.08 | 0.40 | 0.01 | 0.19 | 0.08 | 1.26 |

| Albendazole | 0.19 | 0.10 | 0.05 | 0.29 | 0.28 | 0.17 |

| Fenbendazole | 3.26 | 2.66 | 0.10 | 0.15 | 0.02 | 0.78 |

Table 2: Antimicrobial Activity of Benzimidazole Derivatives (MIC Values in µg/mL)

| Compound | S. aureus | E. faecalis | P. aeruginosa |

| III1 (m-NO2) | 125 | - | 62.5 |

| III2 (p-NO2) | 125 | - | 62.5 |

| III3 (m-Cl) | 125 | - | 62.5 |

| III4 (3-F-4-Cl) | 62.5 | - | 62.5 |

| III5 (H) | 62.5 | - | 125 |

| III6 (p-F) | 62.5 | - | 125 |

| III9 (p-OCH3) | 125 | - | 62.5 |

| III10 (o-NO2) | 62.5 | - | 125 |

| III11 (o-CH3) | 62.5 | - | 125 |

| III12 (p-CH3) | 62.5 | - | 125 |

| III13 (m-CF3) | 62.5 | - | 125 |

| Ciprofloxacin (Standard) | 125 | - | 125 |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative benzimidazole derivative and for the evaluation of its biological activity.

Synthesis of 2-Phenylbenzimidazole

This protocol describes a common method for the synthesis of 2-phenylbenzimidazole via the condensation of o-phenylenediamine and benzaldehyde.

Materials:

-

o-Phenylenediamine

-

Benzaldehyde

-

Sodium bisulfite

-

Water

-

Reaction kettle with stirring and heating capabilities

-

Centrifuge

-

Washing and drying equipment

Procedure:

-

Add 1200g of water, 1 mol of o-phenylenediamine, and 2 mol of sodium bisulfite to the reaction kettle.

-

Stir the mixture and heat to 80°C.

-

Slowly add 1 mol of benzaldehyde to the reaction mixture over a period of 1 hour.

-

Maintain the temperature at 80°C and continue the reaction for 1.5 hours.

-

After the reaction is complete, cool the mixture.

-

Centrifuge the cooled mixture to collect the solid product.

-

Wash the product thoroughly with water.

-

Dry the washed product to obtain 2-phenylbenzimidazole.

Determination of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Adherent cancer cell line of interest

-

Cell culture medium

-

Benzimidazole derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the benzimidazole derivative in cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Determination of Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Benzimidazole derivative to be tested

-

Sterile saline or PBS

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the microorganism in sterile saline or PBS, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Prepare serial two-fold dilutions of the benzimidazole derivative in the appropriate broth medium in the wells of a 96-well plate.

-

Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (broth and inoculum without the test compound) and a negative control well (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their diverse biological effects through various mechanisms of action. Two of the most well-characterized pathways are the inhibition of tubulin polymerization and the inhibition of the proton pump (H+/K+ ATPase).

Inhibition of Tubulin Polymerization

Many benzimidazole anthelmintics and some anticancer agents function by binding to β-tubulin, a subunit of microtubules. This binding disrupts the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. The disruption of microtubule formation leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.

Proton Pump Inhibition

Benzimidazole-based proton pump inhibitors (PPIs), such as omeprazole, are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form of the drug then covalently binds to the H+/K+ ATPase (proton pump), irreversibly inhibiting its function. This blockage of the proton pump prevents the secretion of gastric acid into the stomach lumen, providing relief from acid-related disorders.

Caption: Mechanism of action of benzimidazole proton pump inhibitors.

Conclusion

From their serendipitous discovery to their rational design as highly specific therapeutic agents, benzimidazole derivatives have had a profound impact on human health. Their rich history and diverse biological activities continue to inspire researchers to explore new frontiers in medicinal chemistry. This technical guide has provided a comprehensive overview of the discovery, history, and key experimental methodologies associated with this remarkable class of compounds. The provided data, protocols, and pathway diagrams serve as a valuable resource for scientists and professionals engaged in the ongoing effort to unlock the full therapeutic potential of the benzimidazole scaffold.

References

Potential Pharmacological Profile of 3-(1H-Benzimidazol-1-yl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the potential pharmacological profile of a specific derivative, 3-(1H-Benzimidazol-1-yl)propan-1-ol. While direct experimental data for this compound is limited, this document extrapolates its likely biological activities based on extensive research into structurally related N-alkylated benzimidazoles. The potential for antimicrobial, antifungal, and anticancer properties is explored in detail, including putative mechanisms of action and relevant signaling pathways. This guide also furnishes detailed experimental protocols for the synthesis and in vitro evaluation of this compound, intended to facilitate further research and development in this area.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion between benzene and imidazole rings. This bicyclic structure is isosteric to purine, which allows benzimidazole derivatives to interact with various biopolymers, leading to a broad spectrum of biological activities.[1][2] N-alkylation of the benzimidazole core, particularly at the N-1 position, has been a fruitful strategy in the development of novel therapeutic agents with a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties.[3][4] The introduction of a propan-1-ol substituent at the N-1 position, as in this compound, is of particular interest due to the potential for improved solubility and pharmacokinetic properties. This document aims to provide a detailed potential pharmacological profile of this compound, drawing upon the wealth of data available for its structural analogs.

Synthesis

The synthesis of this compound can be achieved through the N-alkylation of benzimidazole. A plausible synthetic route is outlined below, based on established methods for the synthesis of N-alkylated benzimidazole derivatives.

Proposed Synthetic Pathway

A common method for the synthesis of N-substituted benzimidazoles involves the reaction of benzimidazole with an appropriate alkyl halide in the presence of a base.[5]

dot

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on similar reported syntheses. Optimization of reaction conditions may be necessary.

-

Materials:

-

Benzimidazole

-

3-bromopropan-1-ol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of benzimidazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-bromopropan-1-ol (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Potential Pharmacological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

N-alkylated benzimidazole derivatives have demonstrated significant activity against a range of bacterial strains. The mechanism of action is often attributed to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.[6]

Table 1: Potential Antibacterial Activity of this compound Analogs

| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |

| 2-substituted benzimidazole derivative | Pseudomonas aeruginosa | 0.008 | [7] |

| Mannich base of benzimidazole | Staphylococcus aureus | 0.052 | [7] |

| N-substituted benzimidazole | Enterococcus faecalis | 50-200 | [8] |

| N-substituted benzimidazole | Escherichia coli | 50-200 | [8] |

Antifungal Activity

Benzimidazole derivatives are known to possess antifungal properties, often by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.

Table 2: Potential Antifungal Activity of this compound Analogs

| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |

| Benzimidazole-1,2,4-triazole derivative | Candida glabrata | 0.97 | [9] |

| Benzimidazole Mannich base | Candida albicans | 0.031 | [7] |

| N-substituted benzimidazole | Candida tropicalis | 50-200 | [8] |

Anticancer Activity

A significant area of research for benzimidazole derivatives is their potential as anticancer agents. Many of these compounds exert their effects through the inhibition of various protein kinases involved in cancer cell proliferation and survival, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][10][11]

Table 3: Potential Anticancer Activity of this compound Analogs

| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole-oxadiazole derivative | A549 (Lung) | 0.3 | [12] |

| Benzimidazole-oxadiazole derivative | MCF-7 (Breast) | 0.5 | [12] |

| Benzimidazole derivative | HCT-116 (Colon) | 16.18 (µg/mL) | [13] |

| N-substituted bis-benzimidazole | NCI-H522 (Lung) | 47.41 (µg/mL) | [14] |

Potential Mechanisms of Action and Signaling Pathways

Inhibition of Aurora Kinase Signaling

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Benzimidazole derivatives have been identified as potent inhibitors of Aurora kinases.[2][3][4]

dot

Caption: Potential inhibition of the Aurora Kinase signaling pathway.

Inhibition of VEGFR Signaling

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Benzimidazole derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade.[1][10][15]

dot

Caption: Potential inhibition of the VEGFR signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the pharmacological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[16]

-

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

dot

Caption: Workflow for MIC determination by broth microdilution.

Antifungal Susceptibility Testing: Broth Microdilution Method for Yeasts

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the MIC of antifungal agents against yeasts.[17]

-

Materials:

-

Test compound

-

Yeast strains (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a yeast inoculum from a 24-hour culture on Sabouraud Dextrose Agar, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

Inoculate the wells with the yeast suspension.

-

Include a positive control (yeast in medium) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of growth compared to the positive control.

-

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

-

Materials:

-

Test compound

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New benzimidazoles and their antitumor effects with Aurora A kinase and KSP inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, density functional theory study and in vitro antimicrobial evaluation of new benzimidazole Mannich bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New derivatives of benzimidazole and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.waocp.org [journal.waocp.org]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. researchgate.net [researchgate.net]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. broth microdilution assays: Topics by Science.gov [science.gov]

- 19. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 3-(1H-Benzimidazol-1-yl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying 3-(1H-Benzimidazol-1-yl)propan-1-ol, a molecule of interest in medicinal chemistry. While direct theoretical studies on this specific compound are not extensively published, this document outlines a robust framework for its investigation based on established methodologies for analogous benzimidazole derivatives. The guide covers plausible synthetic routes, detailed characterization techniques, and a thorough protocol for in-silico analysis, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. All quantitative data is presented in standardized tables, and experimental and computational workflows are visualized using Graphviz diagrams to facilitate understanding and replication. This document serves as a foundational resource for researchers aiming to explore the chemical and electronic properties of this compound and its potential as a scaffold in drug design.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities are attributed to the structural similarity of the benzimidazole core to naturally occurring purines, allowing them to interact with various biological targets. The substituent at the N-1 position of the benzimidazole ring plays a crucial role in modulating the molecule's physicochemical properties and biological efficacy.

This guide focuses on the theoretical and experimental characterization of this compound. The presence of a propanol side chain introduces a flexible linker and a hydroxyl group, which can participate in hydrogen bonding, potentially influencing its binding affinity to biological receptors. Understanding the structural, electronic, and reactive properties of this molecule is paramount for its rational design and development as a potential therapeutic agent.

This document outlines a multidisciplinary approach, combining synthetic chemistry, spectroscopic analysis, and computational modeling to provide a holistic understanding of this compound.

Synthesis and Characterization

While a specific, detailed synthesis for this compound is not extensively documented in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methods for N-alkylation of benzimidazoles.

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted benzimidazoles involves the reaction of benzimidazole with an appropriate alkyl halide in the presence of a base. For the synthesis of this compound, the proposed reaction would involve the N-alkylation of benzimidazole with 3-bromopropan-1-ol.

Reaction Scheme:

Benzimidazole + 3-Bromopropan-1-ol --(Base, Solvent)--> this compound

Experimental Protocol: Synthesis

Materials:

-

Benzimidazole

-

3-Bromopropan-1-ol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base

-

N,N-Dimethylformamide (DMF) or Acetonitrile as a solvent

-

Ethyl acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of benzimidazole (1.0 eq) in the chosen solvent, add the base (1.2 eq) at room temperature.

-

Stir the mixture for 30 minutes to facilitate the formation of the benzimidazolide anion.

-

Slowly add 3-bromopropan-1-ol (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterize the purified product using spectroscopic methods.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The expected characteristic signals are summarized below.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring, a singlet for the C2-H proton, and multiplets for the methylene protons of the propanol chain. The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzimidazole ring and the aliphatic carbons of the propanol side chain. |

| FT-IR (cm⁻¹) | A broad absorption band in the region of 3400-3200 cm⁻¹ (O-H stretching), C-H stretching bands (aromatic and aliphatic), C=N and C=C stretching vibrations of the benzimidazole ring, and C-O stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O, MW: 176.22 g/mol ). |

Theoretical Studies: A Computational Protocol

To gain deeper insights into the molecular structure, electronic properties, and reactivity of this compound, a comprehensive theoretical study using DFT is recommended.

Computational Methodology

The following computational protocol is based on methodologies widely used for the theoretical investigation of benzimidazole derivatives.[1][2][3][4]

Software: Gaussian 09 or a more recent version is a suitable software package for these calculations.[1]

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a robust and commonly used method for this class of molecules.[3][4]

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost for geometry optimization and electronic property calculations.[5]

Workflow:

-

Geometry Optimization: The initial structure of this compound will be drawn using a molecular editor and then optimized to its ground state geometry using the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Calculation: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties and vibrational frequencies.

-

Electronic Property Analysis: Based on the optimized structure, further calculations will be performed to analyze the electronic properties, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): To understand the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): To identify the electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.

-

Data Presentation: Expected Quantitative Results

The following tables represent the type of quantitative data that would be generated from the proposed theoretical studies.

Table 2: Calculated Geometric Parameters (Bond Lengths and Angles) of this compound (B3LYP/6-311++G(d,p))

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| N1-C2 | Calculated Value | C2-N1-C7a | Calculated Value |

| C2-N3 | Calculated Value | N1-C2-N3 | Calculated Value |

| N1-C8 | Calculated Value | N1-C8-C9 | Calculated Value |

| C8-C9 | Calculated Value | C8-C9-C10 | Calculated Value |

| C9-C10 | Calculated Value | C9-C10-O11 | Calculated Value |

| C10-O11 | Calculated Value | ||

| O11-H12 | Calculated Value |

Table 3: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| Energy of HOMO (E_HOMO) | Calculated Value |

| Energy of LUMO (E_LUMO) | Calculated Value |

| HOMO-LUMO Energy Gap (ΔE) | Calculated Value |

| Ionization Potential (I) | Calculated Value |

| Electron Affinity (A) | Calculated Value |

| Electronegativity (χ) | Calculated Value |

| Chemical Hardness (η) | Calculated Value |

| Chemical Softness (S) | Calculated Value |

| Electrophilicity Index (ω) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

Visualizations: Workflows and Molecular Properties

Visual representations are crucial for understanding complex scientific data and workflows. The following diagrams are generated using the DOT language to illustrate the proposed experimental and computational processes.

Experimental and Computational Workflow

Caption: Integrated workflow for the synthesis, characterization, and theoretical study of this compound.

Logical Relationship of Theoretical Calculations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol, a valuable intermediate in the development of novel pharmaceutical compounds. The protocol is based on the N-alkylation of benzimidazole, a common and effective method for the functionalization of this important heterocyclic scaffold.

Introduction

Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The N-alkylation of the benzimidazole ring is a key strategy for creating new molecular entities with potentially enhanced biological properties. This protocol details the synthesis of this compound, a building block that can be further modified to explore its therapeutic potential. The primary synthetic route described is the direct N-alkylation of benzimidazole with 3-chloropropan-1-ol. An alternative two-step method involving alkylation with a ketone precursor followed by reduction is also briefly discussed.

Data Presentation

Table 1: Reactants and Reagents

| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Benzimidazole | C₇H₆N₂ | 118.14 | Starting Material |

| 3-Chloropropan-1-ol | C₃H₇ClO | 94.54 | Alkylating Agent |

| Sodium Hydroxide | NaOH | 40.00 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Hexane | C₆H₁₄ | 86.18 | Eluent for Chromatography |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent |

Table 2: Reaction Parameters and Yield

| Parameter | Value |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 12-24 hours |

| Purification Method | Column Chromatography |

| Typical Yield | 70-85% |

Experimental Protocols

Method 1: Direct N-Alkylation (One-Step Synthesis)

This protocol describes the synthesis of this compound via the direct N-alkylation of benzimidazole with 3-chloropropan-1-ol in the presence of a base.

Materials:

-

Benzimidazole

-

3-Chloropropan-1-ol

-

Sodium hydroxide (pellets)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for column chromatography)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzimidazole (1.0 eq) in N,N-dimethylformamide (DMF).

-

Addition of Base: To the stirred solution, add powdered sodium hydroxide (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzimidazole anion.

-

Addition of Alkylating Agent: Slowly add 3-chloropropan-1-ol (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Method 2: Two-Step Synthesis via Ketone Intermediate

An alternative route involves the N-alkylation of benzimidazole with a 3-halopropyl ketone, followed by the reduction of the ketone to the corresponding alcohol.

-

N-Alkylation with a Ketone Precursor: React benzimidazole with a suitable 3-halopropyl ketone (e.g., 1-chloro-3-propanone) in the presence of a base to form 1-(3-oxopropyl)-1H-benzimidazole.

-

Reduction: Reduce the resulting ketone using a reducing agent such as sodium borohydride (NaBH₄) in methanol to yield this compound.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the N-alkylation of benzimidazole.

Application Notes and Protocols for the Purification of 3-(1H-Benzimidazol-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(1H-Benzimidazol-1-yl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections outline common purification techniques, including recrystallization and column chromatography, to obtain a high-purity product suitable for further research and development.

Introduction

This compound is a versatile building block in medicinal chemistry. Its purity is crucial for the successful synthesis of target molecules and for ensuring reliable biological data. This document details two primary methods for its purification: recrystallization and silica gel column chromatography. The choice of method will depend on the impurity profile and the required final purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 159-161 °C | [1] |

Purification Techniques

Two common and effective methods for the purification of this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For benzimidazole derivatives, solvents like ethanol or mixtures containing ethyl acetate and hexane are often effective.[2][3]

Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture. For compounds like this compound, silica gel is a common stationary phase, and a gradient of ethyl acetate in hexane or dichloromethane can be used as the mobile phase.[3][4]

Quantitative Data Summary

The following table summarizes expected outcomes from the purification techniques. The data is based on typical results for analogous compounds and may vary depending on the initial purity of the crude product.

| Purification Technique | Typical Starting Purity (%) | Typical Final Purity (%) | Typical Yield (%) |

| Recrystallization | 85-95 | >98 | 70-85 |

| Column Chromatography | 70-90 | >99 | 60-80 |

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude material with relatively high initial purity.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling will influence crystal size. For smaller, purer crystals, cool more rapidly. For larger crystals, insulate the flask to slow the cooling process.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is ideal for purifying crude material containing multiple impurities or when very high purity is required.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the column.

-

Elution: Begin eluting the column with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient might start with 10% ethyl acetate in hexane and increase to 50% or higher.[4]

-

Fraction Collection: Collect the eluent in small fractions.

-

Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexane). Visualize the spots under a UV lamp.

-

Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

-

Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the experimental workflows for the described purification techniques.

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for the NMR Analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and subsequent Nuclear Magnetic Resonance (NMR) analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol, a benzimidazole derivative of interest in medicinal chemistry and drug development.

Introduction

Benzimidazole and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry. The compound this compound, featuring a propanol side chain attached to the benzimidazole core, is a valuable synthon for the development of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical in the drug discovery process, with NMR spectroscopy being the primary analytical technique for this purpose. This document outlines the experimental procedures for the synthesis of this compound and provides a comprehensive analysis of its ¹H and ¹³C NMR spectra.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-alkylated benzimidazoles involves the reaction of benzimidazole with an appropriate alkyl halide. The following protocol describes the synthesis of this compound from benzimidazole and 3-bromopropan-1-ol.

Materials:

-

Benzimidazole

-

3-Bromopropan-1-ol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzimidazole (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-bromopropan-1-ol (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture at 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

NMR Sample Preparation

Accurate NMR data acquisition relies on proper sample preparation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the NMR tube and gently vortex the sample to ensure complete dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

The sample is now ready for NMR analysis.

NMR Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.05 | s | - | 1H |

| H-4/H-7 | ~7.65 | m | - | 2H |

| H-5/H-6 | ~7.25 | m | - | 2H |

| N-CH₂ | ~4.30 | t | ~7.0 | 2H |

| O-CH₂ | ~3.60 | t | ~6.0 | 2H |

| CH₂ | ~2.10 | p | ~6.5 | 2H |

| OH | Variable | br s | - | 1H |

Note: The chemical shift of the hydroxyl proton (OH) is variable and depends on concentration, temperature, and solvent.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~144.0 |

| C-4/C-7 | ~122.5 |

| C-5/C-6 | ~121.8 |

| C-3a/C-7a | ~143.5, ~134.0 |

| N-CH₂ | ~42.0 |

| O-CH₂ | ~59.0 |

| CH₂ | ~32.0 |

Visualization of Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Caption: Workflow for the synthesis and NMR analysis of this compound.

Conclusion

This document provides a comprehensive guide for the synthesis and NMR analysis of this compound. The detailed protocols and tabulated spectral data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the accurate characterization of this important benzimidazole derivative. The provided workflows and structural diagrams offer a clear visual representation of the experimental process and the molecule of interest.

mass spectrometry of 3-(1H-Benzimidazol-1-yl)propan-1-ol

An Application Note on the Mass Spectrometric Analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds. This document provides a detailed protocol and expected fragmentation patterns for the analysis of this compound using mass spectrometry, serving as a valuable resource for researchers in drug discovery and development. The methodologies outlined are applicable for both qualitative characterization and quantitative analysis in various matrices.

Predicted Mass Spectrum and Fragmentation

The mass spectrometric analysis of this compound is anticipated to yield a characteristic fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID). The molecular weight of this compound (C10H12N2O) is 176.22 g/mol . The protonated molecule [M+H]+ would have an m/z of 177.23.

The primary fragmentation pathways are expected to involve the benzimidazole ring and the propanol side chain. General fragmentation patterns for benzimidazole derivatives often involve the cleavage of the imidazole ring and loss of substituents from the nitrogen atom.[1][2][3] For the propan-1-ol side chain, characteristic losses of water (H2O) and alpha-cleavage adjacent to the hydroxyl group are common.[4][5][6]

Data Presentation

The following table summarizes the predicted key ions and their proposed structures resulting from the fragmentation of this compound in the mass spectrometer.

| m/z (Predicted) | Ion Formula | Proposed Fragment Structure/Origin |

| 177.23 | [C10H13N2O]+ | Protonated molecule [M+H]+ |

| 159.22 | [C10H11N2]+ | Loss of water (H2O) from the propanol side chain |

| 145.19 | [C9H9N2]+ | Cleavage of the C-C bond between the second and third carbon of the propanol chain |

| 131.16 | [C8H7N2]+ | Alpha-cleavage of the propanol side chain at the C-N bond |

| 119.14 | [C7H7N2]+ | Benzimidazole cation radical |

| 92.11 | [C6H6N]+ | Fragmentation of the benzimidazole ring |

Experimental Protocols

Sample Preparation

A standard protocol for sample preparation for mass spectrometric analysis is as follows:

-

Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

-

Working Solution Preparation: Serially dilute the stock solution with the mobile phase or an appropriate solvent to achieve the desired concentration for analysis (e.g., 1 µg/mL for qualitative analysis).

-

Matrix Samples (if applicable): For quantitative analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction followed by reconstitution in the mobile phase.[7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the separation and detection of this compound.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-15 min: 5% B

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow (Desolvation): 600 L/hr.

-

Gas Flow (Cone): 50 L/hr.

-

Collision Gas: Argon.

-

Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MRM Transitions (Predicted):

-

Precursor Ion (Q1): 177.2

-

Product Ions (Q3): 159.2, 131.1, 119.1 (Collision energy to be optimized for each transition).

-

-

Visualizations

Below are diagrams illustrating the predicted fragmentation pathway and the experimental workflow for the mass spectrometric analysis of this compound.

Caption: Predicted fragmentation pathway of this compound.

Caption: General experimental workflow for LC-MS/MS analysis.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The mass spectrum for propan-1-ol is shown in figure 25. Figure 25 Mass .. [askfilo.com]

- 6. docbrown.info [docbrown.info]

- 7. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nucleus.iaea.org [nucleus.iaea.org]

Crystal Structure Analysis of 3-(1H-Benzimidazol-1-yl)propan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals